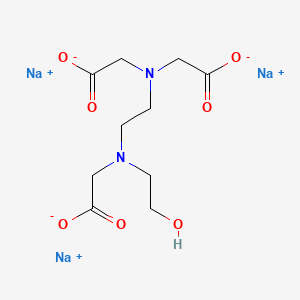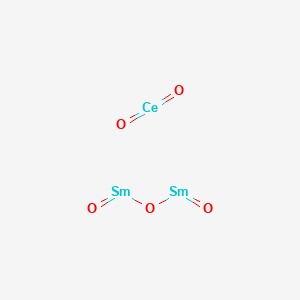
Hexaamminenickel(II) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaamminenickel(II) bromide, with the chemical formula [Ni(NH3)6]Br2, is a coordination compound consisting of a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry. This compound is known for its high purity, often reaching 99.999%, making it suitable for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaamminenickel(II) bromide can be synthesized by reacting nickel(II) bromide with an excess of ammonia in an aqueous solution. The reaction typically involves dissolving nickel(II) bromide in water and then adding concentrated ammonia solution. The mixture is stirred until the formation of the hexaamminenickel(II) complex is complete .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Hexaamminenickel(II) bromide undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes in a three-stage process, releasing ammonia and forming nickel bromide and eventually metallic nickel.
Substitution: The ammonia ligands can be replaced by other ligands, such as water or ethylenediamine, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation and Reduction: The compound can participate in redox reactions, where the nickel ion can be reduced to metallic nickel or oxidized to higher oxidation states.
Substitution Reactions: Common reagents include water, ethylenediamine, and other ligands that can coordinate with the nickel ion.
Major Products:
Decomposition Products: Ammonia, nickel bromide, and metallic nickel.
Substitution Products: Complexes with different ligands, such as [Ni(H2O)6]Br2 or [Ni(en)3]Br2 (where en = ethylenediamine).
Scientific Research Applications
Hexaamminenickel(II) bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel nanoparticles and other nickel-based compounds.
Biology: Investigated for its potential use in biological systems due to its coordination properties.
Medicine: Explored for its potential therapeutic applications, including as a catalyst in drug synthesis.
Industry: Utilized in the production of high-purity nickel for electronic and catalytic applications.
Mechanism of Action
The mechanism of action of hexaamminenickel(II) bromide involves the coordination of ammonia ligands to the nickel ion, forming a stable octahedral complex. The compound can undergo ligand exchange reactions, where the ammonia ligands are replaced by other ligands, altering its chemical properties and reactivity . The nickel ion can also participate in redox reactions, influencing its oxidation state and coordination environment .
Comparison with Similar Compounds
Hexaamminenickel(II) bromide can be compared with other similar compounds, such as:
Hexaamminenickel(II) chloride ([Ni(NH3)6]Cl2): Similar structure but with chloride ions instead of bromide ions.
Hexaamminenickel(II) sulfate ([Ni(NH3)6]SO4): Contains sulfate ions and exhibits different solubility and thermal properties.
Tris(ethylenediamine)nickel(II) complexes ([Ni(en)3]X2): Uses ethylenediamine as ligands instead of ammonia, resulting in different coordination chemistry.
This compound is unique due to its high purity and specific coordination environment, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
azane;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWEJQXKZQPJA-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H18N6Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Sulfocalix[4]arene](/img/structure/B7802416.png)



![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)



